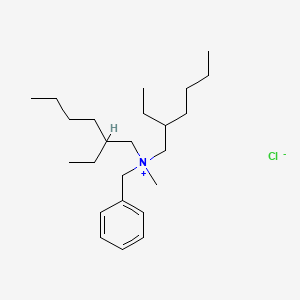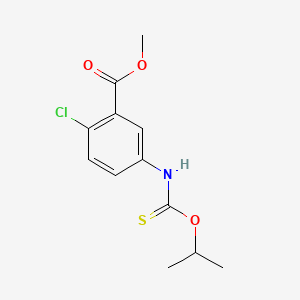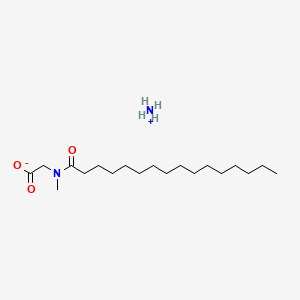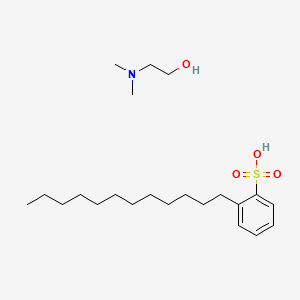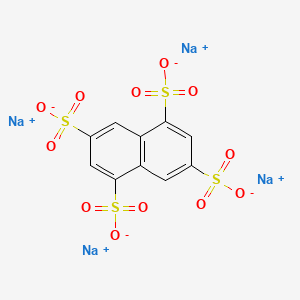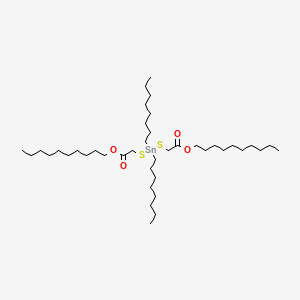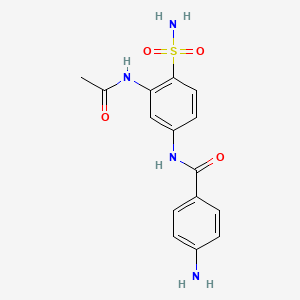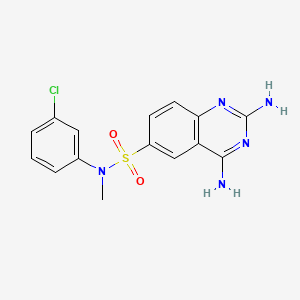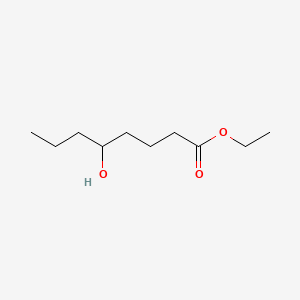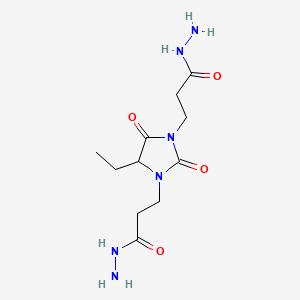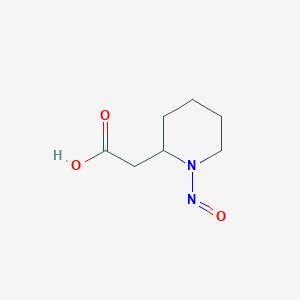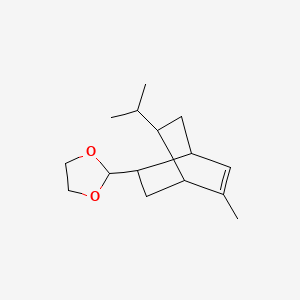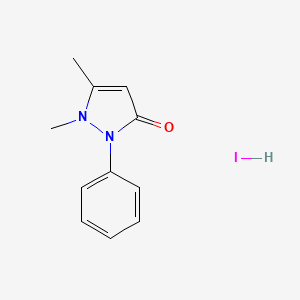
1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide is a heterocyclic compound belonging to the pyrazolone family. This compound is known for its diverse biological activities, including analgesic, anti-inflammatory, and antipyretic properties . It is a derivative of pyrazolone, which has been widely studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various aldehydes . The reaction is usually carried out in anhydrous methanol under reflux conditions, which favors the retention of labile ester groups . The reaction proceeds under mild conditions and is completed within 1.5 to 2 hours .
Industrial Production Methods
Industrial production methods for this compound involve scalable preparative methods for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes . These methods are designed to be convenient and efficient, allowing for the production of the compound in preparative yields of 75-85% .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include azomethines, amines, and substituted pyrazolones .
Scientific Research Applications
1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This inhibition leads to a reduction in inflammation, pain, and fever .
Comparison with Similar Compounds
Similar Compounds
4-Methylaminoantipyrine hydrochloride:
Aminophenazone: A pyrazolone derivative with similar analgesic and anti-inflammatory properties.
Uniqueness
1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
93841-80-6 |
|---|---|
Molecular Formula |
C11H13IN2O |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;hydroiodide |
InChI |
InChI=1S/C11H12N2O.HI/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H |
InChI Key |
OUILJQAXEZLLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


